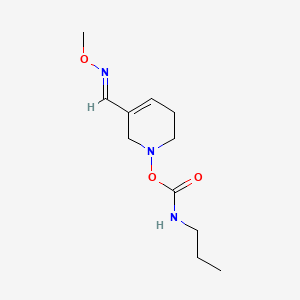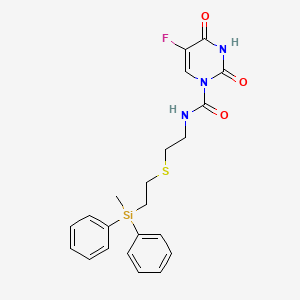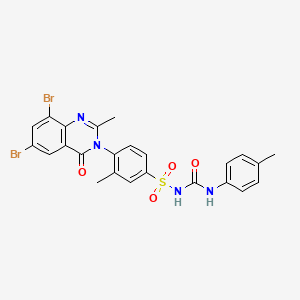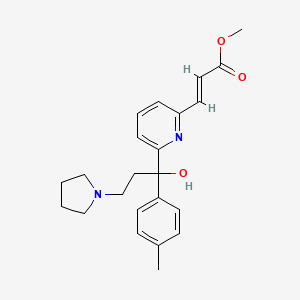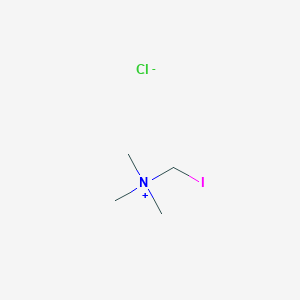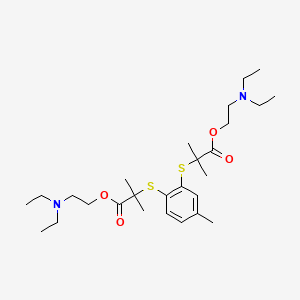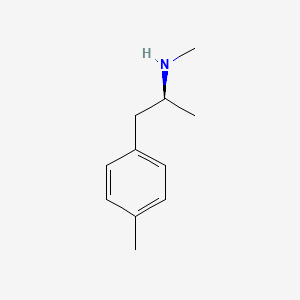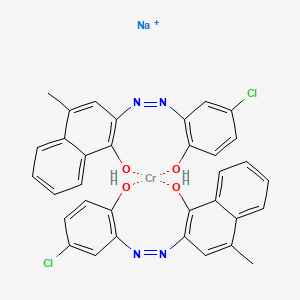![molecular formula C14H21NO B12708958 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol CAS No. 1422011-96-8](/img/structure/B12708958.png)
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and a dimethylamino group attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 3-dimethylaminophenol with an appropriate alkylating agent under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, bromo, and sulfonated derivatives.
Scientific Research Applications
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)phenol: A structurally similar compound with a dimethylamino group attached directly to the phenol ring.
2,4,6-Tris(dimethylaminomethyl)phenol: Another related compound with three dimethylaminomethyl groups attached to the phenol ring.
Uniqueness
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol is unique due to the presence of the (Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
CAS No. |
1422011-96-8 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol |
InChI |
InChI=1S/C14H21NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,16H,5,10H2,1-4H3/b14-11- |
InChI Key |
BVFHNVKBHVCTBH-KAMYIIQDSA-N |
Isomeric SMILES |
CC/C(=C(\C)/CN(C)C)/C1=CC(=CC=C1)O |
Canonical SMILES |
CCC(=C(C)CN(C)C)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




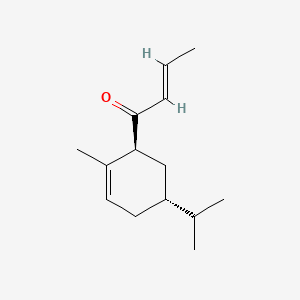
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)

